

how to calculate degree of labeling for ATTO 565

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ATTO 565

Cat. No.: B12378661

[Get Quote](#)

Technical Support Center: ATTO 565

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving **ATTO 565**.

Frequently Asked Questions (FAQs)

Q1: How do I calculate the Degree of Labeling (DOL) for a protein conjugated with **ATTO 565**?

A1: The Degree of Labeling (DOL), which represents the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically. This requires measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the maximum absorbance wavelength of **ATTO 565**, which is 564 nm.^{[1][2]}

A critical consideration is that **ATTO 565** also absorbs light at 280 nm.^[3] Therefore, the absorbance reading at 280 nm must be corrected by subtracting the contribution from the dye.

Experimental Protocol

- **Sample Preparation:** Dilute the purified **ATTO 565**-protein conjugate in a suitable buffer (e.g., PBS, pH 7.4) to a concentration that yields an absorbance reading between 0.1 and 1.0 at 564 nm. This ensures the measurement is within the linear range of the spectrophotometer.^[3]
- **Spectrophotometric Measurement:**

- Measure the absorbance of the diluted conjugate at 280 nm (A_{280}).
- Measure the absorbance of the diluted conjugate at 564 nm (A_{564}).

Calculation

The DOL is calculated using the following formulas:

- Calculate the molar concentration of the dye (C_{dye}):
 - $C_{\text{dye}} \text{ (M)} = A_{564} / \epsilon_{\text{dye}}$
 - Where ϵ_{dye} is the molar extinction coefficient of **ATTO 565** at 564 nm.
- Calculate the corrected absorbance of the protein at 280 nm ($A_{\text{protein_corr}}$):
 - $A_{\text{protein_corr}} = A_{280} - (A_{564} * CF_{280})$
 - Where CF_{280} is the correction factor for **ATTO 565** at 280 nm.
- Calculate the molar concentration of the protein (C_{protein}):
 - $C_{\text{protein}} \text{ (M)} = A_{\text{protein_corr}} / \epsilon_{\text{protein}}$
 - Where $\epsilon_{\text{protein}}$ is the molar extinction coefficient of the protein at 280 nm.
- Calculate the Degree of Labeling (DOL):
 - $DOL = C_{\text{dye}} / C_{\text{protein}}$

Quantitative Data Summary

For accurate DOL calculation, use the following values:

Parameter	Value	Source
ATTO 565 Molar Extinction Coefficient (ϵ_{dye})	120,000 M ⁻¹ cm ⁻¹ at 564 nm	[1][3][4]
ATTO 565 Correction Factor (CF ₂₈₀)	0.12	[3][5][6][7]
Immunoglobulin G (IgG) Molar Extinction Coefficient ($\epsilon_{\text{protein}}$)	210,000 M ⁻¹ cm ⁻¹ at 280 nm	[3]

Troubleshooting

Problem: Low Degree of Labeling (DOL)

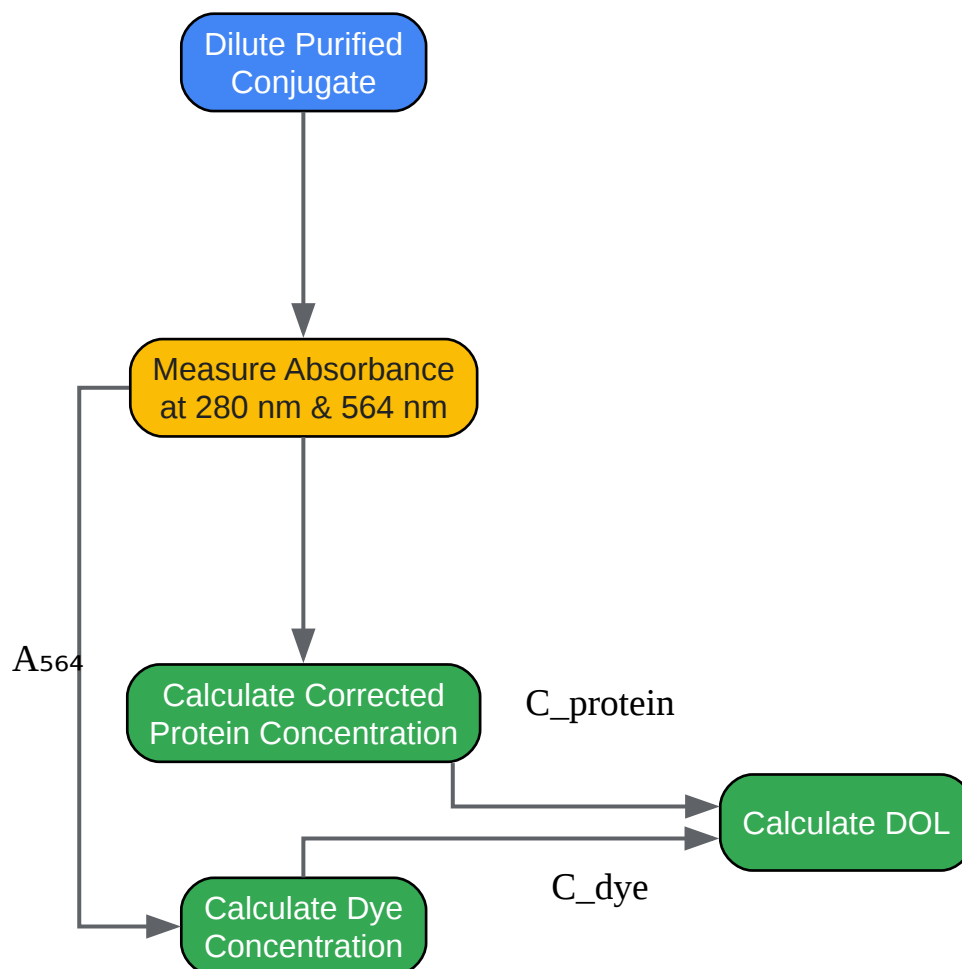
- Possible Cause: The pH of the labeling reaction buffer is not optimal. For NHS ester reactions, the pH should ideally be between 8.0 and 9.0.
- Solution: Ensure your protein is in a suitable buffer, such as bicarbonate buffer (0.1 M, pH 8.3), and is free of amine-containing substances like Tris or glycine.[5]

Problem: Inaccurate DOL Calculation

- Possible Cause: Presence of unconjugated (free) dye in the sample. Free dye will absorb light and lead to an overestimation of the DOL.[3]
- Solution: Ensure the labeled conjugate is thoroughly purified from unreacted dye. Gel filtration chromatography (e.g., using Sephadex G-25) is a recommended method for this separation.[5]
- Possible Cause: Incorrect spectrophotometer readings.
- Solution: Verify that the spectrophotometer is properly calibrated and that the absorbance readings are within the instrument's linear range (typically 0.1 - 1.0). If the absorbance is too high, dilute the sample and re-measure.[3]

Visual Guides

Experimental Workflow for DOL Calculation



[Click to download full resolution via product page](#)

Caption: Workflow for determining the Degree of Labeling (DOL).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. The ATTO 565 Dye and Its Applications in Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. preprints.org [preprints.org]

- 3. benchchem.com [benchchem.com]
- 4. spectra.arizona.edu [spectra.arizona.edu]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. lifesciences.danaher.com [lifesciences.danaher.com]
- 7. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [how to calculate degree of labeling for ATTO 565]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12378661#how-to-calculate-degree-of-labeling-for-atto-565]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com